molecular formula C25H26N4O5S B11046771 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide

4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11046771
M. Wt: 494.6 g/mol
InChI Key: FXYTUXPHXDQSNV-LGJNPRDNSA-N
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Description

4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with a suitable pyrrole derivative.

    Methoxymethylation and Methylation: The methoxy and methyl groups are introduced via alkylation reactions using methoxymethyl chloride and methyl iodide, respectively.

    Formation of the Hydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is investigated for its potential as an antimicrobial and antifungal agent.

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE: Lacks the trimethoxyphenyl group.

    6-METHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE: Lacks the methoxymethyl group.

Uniqueness

The uniqueness of 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as an enzyme inhibitor, while the methoxymethyl group improves its solubility and bioavailability.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-3-pyrrol-1-yl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H26N4O5S/c1-15-12-17(14-31-2)19-20(29-10-6-7-11-29)23(35-25(19)27-15)24(30)28-26-13-16-8-9-18(32-3)22(34-5)21(16)33-4/h6-13H,14H2,1-5H3,(H,28,30)/b26-13+

InChI Key

FXYTUXPHXDQSNV-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)COC

Origin of Product

United States

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